molecular formula C17H29NO B11056394 Piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]-

Piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]-

Cat. No.: B11056394
M. Wt: 263.4 g/mol
InChI Key: YVBPTSCKCRTGHO-UHFFFAOYSA-N
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Description

Piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]- is a complex organic compound that features a piperidine ring substituted with a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]- can be achieved through a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans. This method involves a cyclopropylcarbinyl cation rearrangement as the key step, leading to the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable nature of the stereoselective ring-expansion method suggests potential for industrial application, particularly in the synthesis of highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate neurotransmitter systems, particularly GABAergic pathways. This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]- is unique due to its combination of a piperidine ring and a tetrahydropyran moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

4-methyl-1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperidine

InChI

InChI=1S/C17H29NO/c1-15-7-13-18(14-8-15)12-6-11-17(4)10-5-9-16(2,3)19-17/h15H,5,7-10,12-14H2,1-4H3

InChI Key

YVBPTSCKCRTGHO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC#CC2(CCCC(O2)(C)C)C

Origin of Product

United States

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